molecular formula C10H13NO2S2 B5694539 Methyl 3,4-dimethoxyphenyldithiocarbamate

Methyl 3,4-dimethoxyphenyldithiocarbamate

Cat. No.: B5694539
M. Wt: 243.4 g/mol
InChI Key: BJMUREXLSZHDJD-UHFFFAOYSA-N
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Description

Methyl 3,4-dimethoxyphenyldithiocarbamate is an organic compound with the molecular formula C10H13NO2S2. It is a member of the dithiocarbamate family, which is known for its diverse applications in various fields such as agriculture, medicine, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,4-dimethoxyphenyldithiocarbamate typically involves the reaction of 3,4-dimethoxyaniline with carbon disulfide and methyl iodide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The general reaction scheme is as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified using industrial-scale crystallization and filtration methods .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-dimethoxyphenyldithiocarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3,4-dimethoxyphenyldithiocarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3,4-dimethoxyphenyldithiocarbamate involves its interaction with metal ions and biological molecules. The dithiocarbamate group can chelate metal ions, forming stable complexes. This chelation disrupts the normal function of metal-dependent enzymes and proteins, leading to antimicrobial and antioxidant effects. The compound also scavenges reactive oxygen species, protecting cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

  • Sodium diethyldithiocarbamate
  • Zinc dimethyldithiocarbamate
  • Copper diethyldithiocarbamate

Uniqueness

Methyl 3,4-dimethoxyphenyldithiocarbamate is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. The presence of methoxy groups enhances its solubility and reactivity compared to other dithiocarbamates .

Properties

IUPAC Name

methyl N-(3,4-dimethoxyphenyl)carbamodithioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S2/c1-12-8-5-4-7(6-9(8)13-2)11-10(14)15-3/h4-6H,1-3H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJMUREXLSZHDJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=S)SC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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